3-Bromobenzylmethylsulfone

Overview

Description

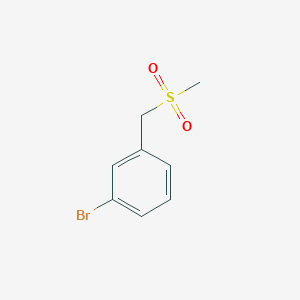

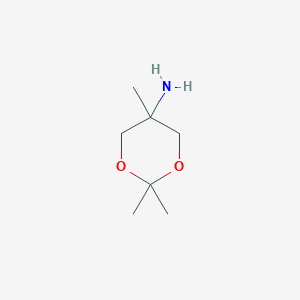

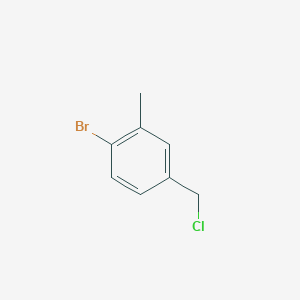

3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 . It is a compound that contains a sulfone functional group .

Molecular Structure Analysis

The molecular structure of 3-Bromobenzylmethylsulfone consists of a benzene ring substituted with a bromine atom and a methylsulfonyl group . The InChI code for this compound is 1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 .Scientific Research Applications

Synthesis of Aromatic Polysulfones

“3-Bromobenzylmethylsulfone” can be used in the synthesis of aromatic polysulfones . Aromatic polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .

Material Science

In the field of material science, “3-Bromobenzylmethylsulfone” can be used in the production of high-performance polymers . These polymers are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .

Organic Chemistry

“3-Bromobenzylmethylsulfone” can be used in organic chemistry for the synthesis of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives .

Chemical Synthesis

In the field of chemical synthesis, “3-Bromobenzylmethylsulfone” can be used as a reagent . It has a CAS Number of 153435-84-8 and a linear formula of C8H9BrO2S .

Photochemical Benzylic Bromination

“3-Bromobenzylmethylsulfone” can be used in photochemical benzylic bromination . This process involves the use of BrCCl3, a rarely used benzylic brominating reagent with complementary reactivity to other reagents .

Continuous Flow Chemistry

In continuous flow chemistry, “3-Bromobenzylmethylsulfone” can be used due to its compatibility with electron-rich aromatic substrates .

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSIUAAUCZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375760 | |

| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzylmethylsulfone | |

CAS RN |

153435-84-8 | |

| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)